3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Description

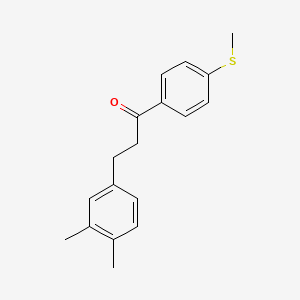

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone is a propiophenone derivative featuring a 3,4-dimethylphenyl substituent at the third position and a thiomethyl (-SCH₃) group at the 4'-position of the aromatic ring.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-5,7-10,12H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAPBFDUCHTEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644836 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-11-8 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 3,4-dimethylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding ketone.

Thiomethylation: The next step involves the introduction of the thiomethyl group. This can be achieved by reacting the intermediate ketone with a thiomethylating agent such as methylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, bromine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The thiomethyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound belongs to the propiophenone family, characterized by a ketone group attached to a propyl chain. In contrast, analogs from the literature include:

- Pyrazoline derivatives : Five-membered heterocyclic rings with two nitrogen atoms, synthesized via hydrazine-based cyclization reactions .

- Benzophenones: Aromatic ketones with two phenyl groups attached to a carbonyl carbon, exemplified by Tolcapone-related compounds .

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Table 2: Physical and Analytical Data Comparison

Key Observations :

- Melting Points: Pyrazoline derivatives exhibit higher melting points (121–130°C), likely due to crystalline packing and hydrogen bonding via N-H groups . Propiophenones and benzophenones may have lower melting points, depending on substituent polarity.

- Spectral Data : The thiomethyl group in the target compound would show distinct C-S stretching in FT-IR (~600–700 cm⁻¹) and deshielded protons in ¹H-NMR due to sulfur’s electronegativity. This contrasts with alkoxy (C-O, ~1250 cm⁻¹) or hydroxy (O-H, ~3300 cm⁻¹) groups in analogs .

Biological Activity

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, a compound belonging to the class of ketones, has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHOS

- Molecular Weight : 270.38 g/mol

The presence of the thiomethyl group and the dimethylphenyl moiety is crucial for its biological activity.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound.

- Mechanism of Action : The compound exhibits inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown significant reductions in these markers when macrophages are treated with the compound in the presence of lipopolysaccharide (LPS) .

- Case Study : In a model of carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

2. Analgesic Effects

The analgesic properties have also been explored through various animal models.

- Study Findings : The compound was tested in the acetic acid-induced writhing test in mice, where it showed significant pain relief at doses of 25 mg/kg and 50 mg/kg, suggesting its potential as an analgesic agent .

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties.

- In Vitro Testing : The compound was screened against several bacterial strains, including E. coli and Staphylococcus aureus, demonstrating notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Data Summary

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate inflammatory pathways and inhibit microbial growth. The structural components likely interact with specific receptors or enzymes involved in these processes.

Inhibition of COX Enzymes

In particular, the compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Core Synthesis : Use Friedel-Crafts acylation to construct the propiophenone backbone. For example, react 3,4-dimethylbenzene derivatives with propionyl chloride in the presence of Lewis acids like AlCl₃ .

- Thiomethylation : Introduce the thiomethyl (-SCH₃) group via nucleophilic substitution or thiol-ene chemistry. Optimize conditions (e.g., solvent polarity, temperature) to minimize side reactions.

- Monitoring : Track reaction progress using TLC (e.g., Rf values in petroleum ether:ethyl acetate systems) and purify via column chromatography .

- Optimization : Adjust stoichiometry, catalyst loading, and reaction time. For example, reducing excess propionyl chloride can improve purity.

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodology :

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-CH₃ vibrations near 700 cm⁻¹).

- NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and thiomethyl (δ ~15 ppm) carbons .

- Mass Spectrometry (MS) : Confirm molecular weight via EIMS or HRMS, observing the molecular ion peak (e.g., m/z ~296 for C₁₈H₂₀OS).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodology :

- 2D NMR : Employ COSY and HSQC to assign overlapping signals. For example, distinguish between ortho/meta aromatic protons using coupling constants .

- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT) predictions to identify misassignments .

- Isomer Analysis : Use NOESY to detect spatial proximity between substituents, ruling out regioisomers.

Q. What strategies mitigate by-product formation during the thiomethylation step in the synthesis of this compound?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl groups) to direct thiomethylation to the desired position.

- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Reaction Monitoring : Employ HPLC or GC-MS to detect intermediates and terminate reactions at optimal conversion points .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodology :

- DFT Calculations : Model transition states to predict regioselectivity during thiomethylation. For example, assess the energy barrier for nucleophilic attack at different aryl positions .

- Solubility Studies : Use molecular dynamics (MD) simulations to screen solvents (e.g., DMSO vs. THF) for recrystallization efficiency.

- Degradation Pathways : Simulate hydrolytic or oxidative degradation under acidic/alkaline conditions to guide storage protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.